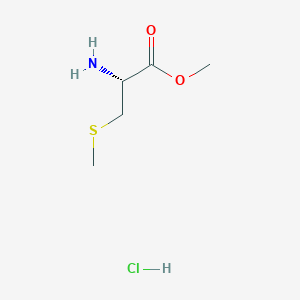

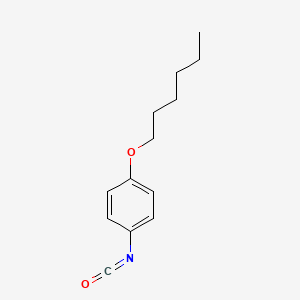

![molecular formula C7H8N2 B1585805 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 496-13-9](/img/structure/B1585805.png)

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Overview

Description

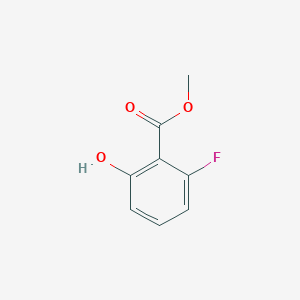

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It has a molecular weight of 120.15 . This compound is important in the field of medicinal chemistry due to its occurrence in various biologically active substances .

Synthesis Analysis

Synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines have been developed . These compounds contain sulfonamide groups linked to the pyrrole nitrogen atom of the pyrrolo[3,4-c]pyridine cycle by a flexible (CH2)6 aliphatic linker . The synthesis involves various methods such as condensation, reduction, and treatment with different reagents .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI key for this compound is JIEZEWWXWYGFRD-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives include condensation of intermediate methyl 3-(chlorocarbonyl)-isonicotinate with amines, regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with a tin dust followed by treatment with triethylsilane, and a synthetic sequence consisting of the treatment of methyl isonicotinate with N-bromosuccinimide and the following condensation of the obtained ethyl 3-bromomethylisonicotinate with primary amines .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

Synthesis and Characterization

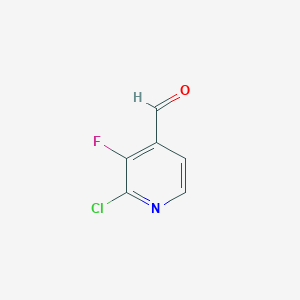

- A study by Murthy et al. (2017) synthesized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) through a hydride transfer from Et3SiH to carbenium ions. The molecule was characterized using various techniques including X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. The study also examined the molecule's potential in nonlinear optics, global reactivity descriptors, and stability in water. (Murthy et al., 2017).

Biological Activity

- Wójcicka and Redzicka (2021) reviewed the biological activity of pyrrolo[3,4-c]pyridine derivatives, highlighting their potential in treating diseases of the nervous and immune systems and their antidiabetic, antimycobacterial, antiviral, and antitumor activities. (Wójcicka & Redzicka, 2021).

Synthesis of Derivatives

- Vilches-Herrera et al. (2013) developed an efficient route to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments and fused 4-spiro-frameworks, contributing to the diversity of pyrrolopyridine derivatives. (Vilches-Herrera et al., 2013).

Novel Nitroxides Synthesis

- Jayawardena (2020) synthesized two novel, unsubstituted pyridine-annulated pyrrolidine nitroxides, showing potential for use in various applications due to their unique chemical structure. (Jayawardena, 2020).

Fluorescent Chemosensors

- Maity et al. (2018) developed 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores with high selectivity for Fe3+/Fe2+ cations. These compounds were also used for imaging Fe3+ in living HepG2 cells, demonstrating their potential as chemosensors in biological applications. (Maity et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 plays a crucial role in the regulation of immune responses, including T cell activation, differentiation, and survival .

Mode of Action

This compound interacts with HPK1, inhibiting its activity . This inhibition can lead to changes in the immune response, particularly affecting the behavior of T cells .

Biochemical Pathways

The inhibition of HPK1 by this compound affects several biochemical pathways. Most notably, it impacts the MAPK signaling pathway, which plays a key role in regulating immune responses . The downstream effects of this include changes in T cell activation, differentiation, and survival .

Pharmacokinetics

One study suggests that a compound derived from this compound exhibited satisfactory pharmacokinetic properties in mice . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in T cell behavior. By inhibiting HPK1, this compound can potentially alter T cell activation, differentiation, and survival . This could have significant implications for the treatment of diseases involving the immune system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s stability and activity

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It has been found that derivatives of this compound can act as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which plays a role in cellular signaling pathways .

Cellular Effects

The cellular effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine are largely dependent on its specific interactions with cellular biomolecules. For instance, its derivatives have been found to inhibit the activity of HPK1, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes. For example, its derivatives can inhibit HPK1, potentially leading to changes in gene expression .

properties

IUPAC Name |

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIACNNDCIUUION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364032 | |

| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496-13-9 | |

| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.